molecular formula C21H18N4O5S B15035268 (2E)-3-(1,3-benzodioxol-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B15035268
M. Wt: 438.5 g/mol
InChI Key: MBVZGBJUMBTBFZ-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structural components This compound features a benzodioxole ring, a pyrimidinylsulfonamide group, and a prop-2-enamide moiety

Preparation Methods

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Pyrimidinylsulfonamide: This is achieved by sulfonation of pyrimidine derivatives followed by amination.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyrimidinylsulfonamide intermediates with prop-2-enamide under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interaction with cellular proteins and its impact on signal transduction pathways.

Properties

Molecular Formula

C21H18N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C21H18N4O5S/c1-14-10-11-22-21(23-14)25-31(27,28)17-6-4-16(5-7-17)24-20(26)9-3-15-2-8-18-19(12-15)30-13-29-18/h2-12H,13H2,1H3,(H,24,26)(H,22,23,25)/b9-3+

InChI Key

MBVZGBJUMBTBFZ-YCRREMRBSA-N

Isomeric SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.